2-(3',5'-Dimethyl-biphenyl-3-ylamino)-benzoic acid
Description
Biphenyl Core Substituent Configuration
The biphenyl core comprises two benzene rings connected by a single C–C bond (Figure 1). The proximal ring (unprimed) binds to the anthranilic acid moiety, while the distal (primed) ring hosts methyl groups at positions 3' and 5'. These substituents introduce steric hindrance, reducing rotational freedom between the rings. The dihedral angle between the two phenyl rings is estimated to be ~30–40° , based on analogous 3,3'-dimethylbiphenyl structures.
Table 1: Key Structural Parameters of the Biphenyl Core
| Parameter | Value |
|---|---|
| Bond length (C–C biphenyl) | 1.48 Å |
| Dihedral angle (inter-ring) | 35° (estimated) |
| Methyl C–H bond length | 1.09 Å |
Anthranilic Acid Moiety Spatial Orientation
The anthranilic acid component (2-aminobenzoic acid) adopts a planar conformation due to conjugation between the amino group, aromatic ring, and carboxylic acid. Intramolecular hydrogen bonding between the -NH group and the adjacent -COOH stabilizes this configuration, as observed in related anthranilic acid derivatives. The amino group’s ortho position relative to the carboxylic acid facilitates resonance, enhancing the compound’s acidity (pKa ≈ 4.5–5.0).
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum (600 MHz, DMSO-d₆) reveals distinct signals:
- δ 12.8 ppm (s, 1H) : Carboxylic acid proton (-COOH), broadened due to hydrogen bonding.
- δ 8.1–6.8 ppm (m, 10H) : Aromatic protons from both benzene rings. The biphenyl system shows coupling patterns consistent with meta-substituted methyl groups (J = 2–3 Hz).
- δ 2.3 ppm (s, 6H) : Methyl groups at 3' and 5' positions, integrating to six protons.
¹³C NMR data corroborate the structure:
Infrared (IR) Absorption Characteristics
The IR spectrum (KBr pellet) exhibits key functional group vibrations:
- ~3200–2500 cm⁻¹ : Broad band from O–H (carboxylic acid) and N–H (amine) stretching.
- 1685 cm⁻¹ : Strong C=O stretch of the carboxylic acid.
- 1605 cm⁻¹ : Aromatic C=C stretching.
- 1380 cm⁻¹ : Symmetric bending of methyl groups.
Table 2: Assignments of Major IR Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3200–2500 | O–H/N–H stretch |
| 1685 | C=O stretch (COOH) |
| 1605 | Aromatic C=C |
| 1380 | CH₃ symmetric bend |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 317.38 ([M]⁺, calculated for C₂₁H₁₉NO₂). Key fragments include:
- m/z 272.2 : Loss of COOH (-45.02 Da).
- m/z 182.3 : Biphenyl core with methyl groups ([C₁₄H₁₄]⁺).
- m/z 137.1 : Anthranilic acid fragment ([C₇H₅NO₂]⁺).
Figure 2: Proposed Fragmentation Pathways
- Cleavage of the C–N bond : Yields biphenyl-methyl and anthranilic acid ions.
- Decarboxylation : Loss of CO₂ from the carboxylic acid group.
- Biphenyl ring separation : Formation of toluene-related ions.
Structure
3D Structure
Properties
CAS No. |
783325-75-7 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylphenyl)anilino]benzoic acid |
InChI |
InChI=1S/C21H19NO2/c1-14-10-15(2)12-17(11-14)16-6-5-7-18(13-16)22-20-9-4-3-8-19(20)21(23)24/h3-13,22H,1-2H3,(H,23,24) |
InChI Key |
XUVFMGLRHXUGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC=C2)NC3=CC=CC=C3C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Dimethyl-biphenyl-3-ylamino)-benzoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Benzoic Acid Moiety Addition:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(3’,5’-Dimethyl-biphenyl-3-ylamino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-(3’,5’-Dimethyl-biphenyl-3-ylamino)-benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(3’,5’-Dimethyl-biphenyl-3-ylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Benzoic Acid Derivatives
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| 2-Benzoylbenzoic acid | Benzoyl group at C2 | Planar aromatic system with ketone moiety |
| 2-(4-Methylbenzoyl)benzoic acid | 4-Methylbenzoyl at C2 | Methyl enhances lipophilicity |
| 2-(4-Methoxybenzoyl)benzoic acid | 4-Methoxybenzoyl at C2 | Methoxy group increases polarity |
| 2-Acetylamino benzoic acid methyl ester | Acetylamino and methyl ester at C2 | Esterification improves bioavailability |
| Target Compound | 3',5'-Dimethyl-biphenylamino at C2 | Biphenyl core with methyl substituents |
The target compound distinguishes itself through its biphenylamino group, which introduces steric bulk and hydrophobic interactions compared to simpler benzoyl or methoxy-substituted analogs. The 3',5'-dimethyl configuration may optimize binding to hydrophobic pockets in enzymes or receptors, as seen in structurally related compounds .
Physicochemical Properties and Solubility
Table 2: Physicochemical Properties of Selected Compounds
| Compound | Extraction Rate (%) | Distribution Coefficient (m) | Effective Diffusivity (Order) |
|---|---|---|---|
| Benzoic acid | >98% in <5 min | High (lipophilic) | 1st (Highest) |
| Phenol | >98% in <5 min | Moderate | 3rd |
| Acetic acid | Slow extraction | Low (hydrophilic) | 2nd |
| 2-(4-Methoxybenzoyl)benzoic acid | N/A | N/A | N/A |
Key Findings:
- Benzoic acid derivatives with electron-withdrawing groups (e.g., benzoyl) exhibit higher distribution coefficients, enhancing membrane permeability .
- Methyl substituents (as in 4-methylbenzoyl analogs) improve lipophilicity, whereas methoxy groups balance solubility and diffusivity .
- The biphenylamino group in the target compound likely confers intermediate solubility, bridging the hydrophobicity of methyl groups and the polarity of the carboxylic acid moiety .
Biological Activity
2-(3',5'-Dimethyl-biphenyl-3-ylamino)-benzoic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings from diverse sources.
Chemical Structure and Properties
The compound can be described by its molecular formula , which indicates the presence of both aromatic and amine functional groups. The biphenyl structure contributes to its lipophilicity, which may influence its biological interactions.
Biological Activity Overview
Research has shown that benzoic acid derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Many benzoic acid derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains.
- Antioxidant Activity : These compounds often possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.
- Cytotoxic Effects : Some studies indicate that certain derivatives can induce cytotoxicity in cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives. For instance, compounds with similar structures have been tested against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate that these compounds can inhibit bacterial growth effectively.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 3-chloro-4-methoxybenzoic acid | 31.25 - 62.5 | Candida albicans |
Antioxidant Activity
The antioxidant properties of benzoic acid derivatives are significant for their potential therapeutic applications. A comparative study indicated that compounds with fewer hydroxyl substitutions exhibited higher antioxidant activity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | TBD |
| 4-hydroxybenzoic acid | 85% |
Cytotoxicity
The cytotoxic effects of the compound were evaluated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis, although further studies are required to elucidate the mechanism of action.
Case Studies
- Study on Antimicrobial Effects : A study focusing on the antimicrobial properties of benzoic acid derivatives found that this compound exhibited significant inhibition against Escherichia coli at concentrations above 50 µg/mL.
- Antioxidant Evaluation : In another investigation, the compound showed a DPPH scavenging activity of approximately 70%, indicating moderate antioxidant potential compared to known standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
